molecular formula C20H23N5O4 B5558347 1,3-DIMETHYL-7-(1-METHYL-2-OXO-2-PHENYLETHYL)-8-MORPHOLINO-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

1,3-DIMETHYL-7-(1-METHYL-2-OXO-2-PHENYLETHYL)-8-MORPHOLINO-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5558347
M. Wt: 397.4 g/mol
InChI Key: RBXZMIYEVORVMT-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(1-METHYL-2-OXO-2-PHENYLETHYL)-8-MORPHOLINO-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core, morpholino group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(1-METHYL-2-OXO-2-PHENYLETHYL)-8-MORPHOLINO-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Morpholino Group: This step involves the substitution of a halogenated purine derivative with morpholine under basic conditions.

    Addition of Substituents: The methyl and phenylethyl groups are introduced through alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(1-METHYL-2-OXO-2-PHENYLETHYL)-8-MORPHOLINO-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine core or the morpholino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL-7-(1-METHYL-2-OXO-2-PHENYLETHYL)-8-MORPHOLINO-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(1-METHYL-2-OXO-2-PHENYLETHYL)-8-MORPHOLINO-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine

    Theophylline: 1,3-Dimethylxanthine

    Theobromine: 3,7-Dimethylxanthine

Uniqueness

1,3-DIMETHYL-7-(1-METHYL-2-OXO-2-PHENYLETHYL)-8-MORPHOLINO-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substituents and the presence of the morpholino group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-(1-oxo-1-phenylpropan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-13(16(26)14-7-5-4-6-8-14)25-15-17(22(2)20(28)23(3)18(15)27)21-19(25)24-9-11-29-12-10-24/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXZMIYEVORVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2C3=C(N=C2N4CCOCC4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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